An In-depth Technical Guide to the Basic Properties of 2-(Pyridin-2-yl)-4,5-dihydrooxazole
An In-depth Technical Guide to the Basic Properties of 2-(Pyridin-2-yl)-4,5-dihydrooxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Pyridin-2-yl)-4,5-dihydrooxazole, a heterocyclic compound featuring both a pyridine ring and a dihydrooxazole ring, is a significant building block in coordination chemistry and asymmetric catalysis. Its basic properties, dictated by the nitrogen atoms in both rings, are crucial for its application as a ligand in synthesizing metal complexes that catalyze a variety of organic transformations. This guide provides a comprehensive overview of the fundamental basic properties of 2-(Pyridin-2-yl)-4,5-dihydrooxazole, including its predicted pKa and solubility. Detailed experimental protocols for the determination of these properties are provided to enable researchers to conduct their own analyses. Furthermore, the guide explores the reactivity of this molecule, with a focus on its coordination chemistry and its role in catalysis.
Physicochemical Properties
The fundamental physicochemical properties of 2-(Pyridin-2-yl)-4,5-dihydrooxazole are summarized in the table below. These properties are essential for its handling, formulation, and application in various chemical processes.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | ChemBK |
| Molar Mass | 148.16 g/mol | ChemBK |
| Predicted pKa | 3.73 ± 0.50 | ChemBK |
| Boiling Point | 90 °C at 2 Torr | ChemBK |
| Predicted Density | 1.23 ± 0.1 g/cm³ | ChemBK |
| Physical Form | Solid | Sigma-Aldrich |
| Storage Conditions | Inert gas (nitrogen or Argon) at 2-8°C | ChemBK |
Basicity and pKa Determination
The basicity of 2-(Pyridin-2-yl)-4,5-dihydrooxazole arises from the lone pairs of electrons on the two nitrogen atoms. The pyridine nitrogen is generally more basic than the dihydrooxazole nitrogen. The predicted pKa of 3.73 ± 0.50 indicates that it is a weak base.[1] The precise determination of the pKa is critical for understanding its behavior in solution and for designing its applications in catalysis and drug development.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of a compound.[2][3]
Materials:
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2-(Pyridin-2-yl)-4,5-dihydrooxazole
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Standardized 0.1 M Hydrochloric Acid (HCl) solution
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Standardized 0.1 M Sodium Hydroxide (NaOH) solution
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Potassium Chloride (KCl) for maintaining ionic strength
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Deionized water
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pH meter with a combination glass electrode
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Magnetic stirrer and stir bar
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Burette
Procedure:
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Preparation of the Sample Solution:
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Accurately weigh a sample of 2-(Pyridin-2-yl)-4,5-dihydrooxazole and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM concentration.
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Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
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Titration:
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Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
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Begin stirring the solution gently.
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Add the standardized HCl solution in small, precise increments from the burette.
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After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
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Continue the titration until a significant change in pH is observed, passing the equivalence point.
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-
Data Analysis:
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Plot the pH of the solution as a function of the volume of HCl added.
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The pKa can be determined from the titration curve. It is the pH at the half-equivalence point.
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Alternatively, a Gran plot or other derivative methods can be used for a more precise determination of the equivalence point and pKa.
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Experimental Protocol: UV-Vis Spectrophotometric pKa Determination
This method is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation.
Materials:
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2-(Pyridin-2-yl)-4,5-dihydrooxazole
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Buffer solutions of known pH ranging from 2 to 7
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UV-Vis spectrophotometer
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Quartz cuvettes
Procedure:
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Preparation of Solutions:
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Prepare a stock solution of 2-(Pyridin-2-yl)-4,5-dihydrooxazole in a suitable solvent (e.g., methanol or water).
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Prepare a series of solutions by diluting the stock solution in buffer solutions of different pH values.
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-
Spectroscopic Measurement:
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Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range.
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-
Data Analysis:
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Identify the wavelength at which the maximum difference in absorbance is observed between the protonated and neutral forms of the molecule.
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Plot the absorbance at this wavelength against the pH of the buffer solutions.
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The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.
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Solubility
The solubility of 2-(Pyridin-2-yl)-4,5-dihydrooxazole in various solvents is a critical parameter for its use in synthesis, catalysis, and formulation.
Experimental Protocol: Qualitative Solubility Test
A simple qualitative test can provide initial information about the solubility of the compound in different solvents.[2]
Materials:
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2-(Pyridin-2-yl)-4,5-dihydrooxazole
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Test tubes
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Solvents: Water, 5% HCl, 5% NaOH, Ethanol, Dichloromethane, Hexane
Procedure:
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Place approximately 10 mg of the solid compound into separate test tubes.
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Add 1 mL of each solvent to a different test tube.
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Vigorously shake each test tube for 30 seconds.
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Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.
Reactivity and Applications in Catalysis
The primary application of 2-(Pyridin-2-yl)-4,5-dihydrooxazole and its derivatives is as a bidentate ligand in asymmetric catalysis. The two nitrogen atoms coordinate to a metal center, forming a chiral complex that can catalyze a variety of enantioselective reactions.
Coordination Chemistry
The pyridine and dihydrooxazole nitrogen atoms act as Lewis bases, donating their lone pairs of electrons to a metal cation (a Lewis acid) to form a coordination complex. This interaction is fundamental to its role in catalysis.
Caption: Coordination of the ligand to a metal center.
Asymmetric Catalysis
Chiral derivatives of 2-(pyridin-2-yl)-4,5-dihydrooxazole are extensively used as ligands in a wide range of metal-catalyzed asymmetric reactions. The chiral environment created by the ligand around the metal center directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.
Caption: Workflow of asymmetric catalysis.
N-Alkylation
The pyridine nitrogen can be alkylated using an alkyl halide. This reaction can be used to modify the electronic and steric properties of the ligand.
This protocol is adapted from a general procedure for the N-alkylation of pyridines.
Materials:
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2-(Pyridin-2-yl)-4,5-dihydrooxazole
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Alkyl halide (e.g., methyl iodide, benzyl bromide)
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Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
Procedure:
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To a dry round-bottom flask, add 2-(Pyridin-2-yl)-4,5-dihydrooxazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
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Add anhydrous acetonitrile or DMF to the flask.
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Stir the suspension at room temperature for 30 minutes.
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Add the alkyl halide (1.1 eq) dropwise to the suspension.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Filter the solid and concentrate the filtrate under reduced pressure.
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The crude product can be purified by column chromatography.
Conclusion
2-(Pyridin-2-yl)-4,5-dihydrooxazole is a valuable heterocyclic compound with well-defined basic properties that underpin its utility in coordination chemistry and asymmetric catalysis. This guide has provided an in-depth overview of its key physicochemical characteristics, along with detailed experimental protocols for their determination. The provided information on its reactivity, particularly its role as a ligand, will be of significant value to researchers and scientists in the fields of organic synthesis and drug development, enabling them to effectively utilize this versatile molecule in their research endeavors. Further investigation into the specific kinetics of its reactions and exploration of its potential in other areas of medicinal chemistry are warranted.


